Chemical structure of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol.
Chemical structure of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol.
Structural Analysis, Synthetic Protocols, and Medicinal Chemistry Applications
Executive Summary
This technical guide provides a comprehensive analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (CAS: 7251-62-9), a bifunctional secondary amine intermediate.[1][2] Widely utilized in fragment-based drug discovery (FBDD), this molecule serves as a critical linker in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and histone deacetylase (HDAC) inhibitors.[1] Its structure combines a basic pyridine moiety (hydrogen bond acceptor) with a hydrophilic amino-alcohol chain, offering unique solubility tuning and pharmacophore extension capabilities.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule is characterized by a "head-to-tail" arrangement: a lipophilic, aromatic pyridine head connected via a flexible methylene bridge to a polar, hydrophilic amino-propanol tail.[1]
Key Identifiers & Properties[1][2][5][6][7]
| Property | Data |
| IUPAC Name | 3-[(Pyridin-4-ylmethyl)amino]propan-1-ol |
| CAS Number | 7251-62-9 |
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Highly soluble in |
| pKa (Calculated) | |
| LogP |
Structural Pharmacophore Mapping
The molecule presents three distinct interaction points for biological targets:
-
Pyridine Nitrogen: A weak base and hydrogen bond acceptor (HBA).[2]
-
Secondary Amine: A basic center, protonated at physiological pH (cationic interaction).[2]
-
Terminal Hydroxyl: A hydrogen bond donor/acceptor (HBD/HBA) and solubility enhancer.[2]
Figure 1: Pharmacophore segmentation of the molecule highlighting functional binding regions.[1][2]
Synthetic Methodology: Reductive Amination
Expert Insight: Direct alkylation of 3-amino-1-propanol with 4-(chloromethyl)pyridine is possible but often leads to over-alkylation (quaternary salts).[1][2] The preferred industrial and laboratory route is reductive amination using 4-pyridinecarboxaldehyde.[1] This method ensures mono-alkylation selectivity.[1]
Reaction Scheme
[1][2]Detailed Protocol
Reagents:
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic Acid (catalytic, to adjust pH to ~5-6)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]
Step-by-Step Workflow:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridinecarboxaldehyde in dry DCM (0.2 M concentration).
-
Add catalytic Acetic Acid.
-
Observation: The solution may warm slightly. Stir for 30–60 minutes under Nitrogen to allow the imine (Schiff base) to form.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over
because it selectively reduces the imine without reducing the aldehyde if any remains.[1] -
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Quench the reaction with saturated aqueous
(gas evolution will occur). -
Extract the aqueous layer with DCM (
). -
Critical Step: Because the product is polar (amino-alcohol), significant product may remain in the aqueous phase. If yield is low, saturate the aqueous layer with NaCl (salting out) and extract with
:Isopropanol (3:1).
-
-
Purification:
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography.
-
Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonia is necessary to prevent the amine from streaking on silica.
-
Figure 2: Step-by-step reductive amination workflow.[1]
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
Proton NMR ( NMR, 400 MHz, )
- 8.55 (d, 2H): Pyridine protons adjacent to Nitrogen (C2, C6). Characteristic AA'BB' doublet.
- 7.28 (d, 2H): Pyridine protons (C3, C5).
-
3.85 (s, 2H): Benzylic methylene (
).[1] A sharp singlet confirming the reduction of the imine. -
3.65 (t, 2H): Methylene adjacent to OH (
).[1] -
2.85 (t, 2H): Methylene adjacent to amine (
).[1] - 1.75 (quint, 2H): Central methylene of the propyl chain.
-
2.0–3.0 (br s): Exchangeable protons (
, ).
Mass Spectrometry (ESI-MS)[1][2]
Medicinal Chemistry Applications
This molecule acts as a "privileged structure" fragment.[2] Its utility lies in its ability to bridge hydrophobic pockets with solvent-exposed regions in a protein binding site.[1]
Kinase Inhibition (ROCK Pathway)
In the development of Rho-kinase (ROCK) inhibitors (e.g., for glaucoma or cardiovascular disease), the pyridine ring mimics the hinge-binding motif of ATP, while the amino-propanol tail extends into the ribose-binding pocket or solvent front.[1][2]
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region.[2] The aliphatic amine provides ionic interaction with Asp/Glu residues in the active site.
Linker Chemistry (PROTACs)
The terminal hydroxyl group allows for easy functionalization (e.g., conversion to a bromide, mesylate, or aldehyde) to attach E3 ligase ligands or other warheads, making it a valuable linker for Proteolysis Targeting Chimeras (PROTACs).[2]
Stability & Safety (E-E-A-T)
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over long periods; the substance is hygroscopic.
-
Hazards:
-
Skin/Eye Irritant: The free base is basic (pH > 11 in water).[2] Wear gloves and safety glasses.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).
-
References
-
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for the synthetic method described).
-
PubChem. (n.d.).[2] Compound Summary for CAS 7251-62-9. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 7251-62-9|3-((Pyridin-4-ylmethyl)amino)propan-1-ol|BLD Pharm [bldpharm.com]
- 2. 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, (2R,3S)- | C12H17N3O2 | CID 11535990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. univarsolutions.com [univarsolutions.com]
- 4. 3-氨基-1-丙醇 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 3-[(Pyridin-4-yl)amino]propan-1-ol | Benchchem [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
